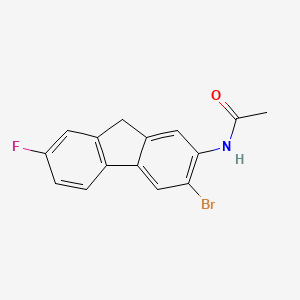

![molecular formula C15H10F6N2O B11944993 N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea CAS No. 6528-01-4](/img/structure/B11944993.png)

N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

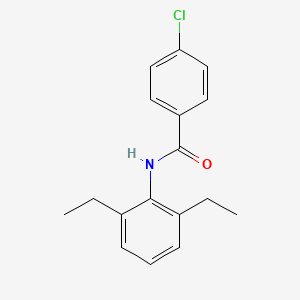

N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff ist eine chemische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und ihre bedeutenden Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie bekannt ist. Diese Verbindung weist zwei Trifluormethylgruppen auf, die an einen Phenylring gebunden sind, der wiederum mit einer Phenylharnstoffgruppe verbunden ist. Das Vorhandensein von Trifluormethylgruppen verleiht ihr besondere chemische und physikalische Eigenschaften, was sie zu einer wertvollen Verbindung in der Forschung und in industriellen Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff umfasst typischerweise die Reaktion von 3,5-Bis(trifluormethyl)anilin mit Phenylisocyanat. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff einen kontinuierlichen Prozess beinhalten, um eine konstante Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Reaktoren und Reinigungssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Derivaten führt.

Substitution: Die Trifluormethylgruppen können an Substitutionsreaktionen teilnehmen, bei denen sie unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Nitro- oder Carbonylverbindungen führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl compounds, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein in der Synthese komplexer organischer Moleküle und als Katalysator in verschiedenen organischen Reaktionen eingesetzt.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit verbesserten pharmakokinetischen Eigenschaften.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften eingesetzt, wie z. B. hohe thermische Stabilität und Beständigkeit gegen chemischen Abbau.

Wirkmechanismus

Der Mechanismus, durch den N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff seine Wirkung entfaltet, beruht auf seiner Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren. Die Trifluormethylgruppen verstärken die Lipophilie der Verbindung, wodurch sie biologische Membranen effektiver durchdringen kann. Die Verbindung kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Zielproteinen oder Enzymen eingehen und deren Aktivität modulieren, was zu den gewünschten biologischen oder chemischen Wirkungen führt.

Wirkmechanismus

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-N’-phenylurea exerts its effects involves its ability to interact with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity and leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N'-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff: Ähnlich in der Struktur, aber mit einem Thioharnstoffmolekül anstelle eines Harnstoffmoleküls.

3,5-Bis(trifluormethyl)anilin: Fehlt das Phenylharnstoffmolekül, teilt aber den mit Trifluormethyl substituierten Phenylring.

N-Phenyl-bis(trifluormethansulfonimid): Enthält Trifluormethylgruppen, unterscheidet sich aber in der Gesamtstruktur und den funktionellen Gruppen.

Einzigartigkeit

N-[3,5-Bis(trifluormethyl)phenyl]-N’-phenylharnstoff ist aufgrund seiner spezifischen Kombination aus Trifluormethylgruppen und Phenylharnstoffmolekül einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht ihn wertvoll für Anwendungen, die eine hohe Stabilität, Lipophilie und spezifische Wechselwirkungen mit biologischen Zielstrukturen erfordern.

Eigenschaften

CAS-Nummer |

6528-01-4 |

|---|---|

Molekularformel |

C15H10F6N2O |

Molekulargewicht |

348.24 g/mol |

IUPAC-Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-phenylurea |

InChI |

InChI=1S/C15H10F6N2O/c16-14(17,18)9-6-10(15(19,20)21)8-12(7-9)23-13(24)22-11-4-2-1-3-5-11/h1-8H,(H2,22,23,24) |

InChI-Schlüssel |

FCSLACXMLJUADJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)